N-[(1H-1,3-benzodiazol-2-yl)methyl]-2-[(4-methoxy-1,3-benzothiazol-2-yl)(methyl)amino]acetamide
Description
Properties
IUPAC Name |
N-(1H-benzimidazol-2-ylmethyl)-2-[(4-methoxy-1,3-benzothiazol-2-yl)-methylamino]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O2S/c1-24(19-23-18-14(26-2)8-5-9-15(18)27-19)11-17(25)20-10-16-21-12-6-3-4-7-13(12)22-16/h3-9H,10-11H2,1-2H3,(H,20,25)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSRWCSZUJXYXMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NCC1=NC2=CC=CC=C2N1)C3=NC4=C(C=CC=C4S3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures have been found to interact with various cellular targets, such as enzymes, receptors, and proteins. The specific role of these targets can vary widely, from regulating cellular processes to mediating the effects of other molecules.
Mode of Action
The exact mode of action of VU0537797-1 is currently unknown. The compound’s interaction with its targets and the resulting changes are subject to ongoing research. It’s important to note that the mode of action can be influenced by the compound’s chemical structure, the nature of its target, and the cellular context in which the interaction occurs.
Biochemical Pathways
Given the complexity of cellular processes, it’s likely that the compound influences multiple pathways, each with its own downstream effects. These effects can range from altering gene expression to modifying cellular metabolism.
Pharmacokinetics
These properties are crucial in determining the compound’s bioavailability, or the extent and rate at which it reaches its site of action.
Result of Action
The compound’s effects would likely depend on its mode of action, its targets, and the cellular context.
Action Environment
The action, efficacy, and stability of VU0537797-1 can be influenced by various environmental factors. These can include the physiological conditions within the body (such as pH and temperature), the presence of other molecules, and the specific characteristics of the target cells.
Biological Activity
N-[(1H-1,3-benzodiazol-2-yl)methyl]-2-[(4-methoxy-1,3-benzothiazol-2-yl)(methyl)amino]acetamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes current research findings regarding its biological activity, including details on synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure combining benzodiazole and benzothiazole moieties, which are known for their diverse biological properties. The chemical formula is , and it has a molecular weight of approximately 350.44 g/mol.
Antimicrobial Activity
Research indicates that derivatives of benzothiazole, such as the compound , exhibit significant antimicrobial properties. A study evaluated several benzothiazole derivatives against common pathogens including Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli. The results demonstrated that the presence of electron-withdrawing groups enhanced the activity of these compounds against bacterial strains .
Table 1: Antimicrobial Activity of Benzothiazole Derivatives
| Compound | Pathogen | Zone of Inhibition (mm) | Reference |
|---|---|---|---|
| GG4 | Staphylococcus aureus | 15 | |
| GG5 | Pseudomonas aeruginosa | 12 | |
| GG6 | Escherichia coli | 10 |
Anticancer Activity
The compound has also been studied for its cytotoxic effects on cancer cell lines. In vitro assays showed that it significantly inhibited the growth of human breast cancer (MCF-7) and colorectal carcinoma (HCT-116) cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest, particularly at the G0/G1 phase .
Table 2: Cytotoxic Effects on Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action | Reference |
|---|---|---|---|
| MCF-7 | 25 | Apoptosis induction | |
| HCT-116 | 30 | Cell cycle arrest at G0/G1 phase |
Case Studies
One notable case study involved the synthesis and evaluation of various derivatives based on the core structure of this compound. Researchers found that modifications to the methoxy group significantly influenced both antimicrobial and anticancer activities. Specifically, introducing halogen substituents led to enhanced potency against bacterial strains .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of DNA Synthesis : The compound may interfere with DNA replication in microbial cells.
- Induction of Apoptosis : In cancer cells, it triggers apoptotic pathways leading to programmed cell death.
- Cell Cycle Disruption : It affects cell cycle progression, particularly in cancer cells.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds containing benzodiazole and benzothiazole derivatives exhibit significant anticancer properties. These compounds often function by inhibiting specific enzymes involved in cancer cell proliferation. For instance, research has shown that derivatives of similar structures can induce apoptosis in various cancer cell lines, suggesting that N-[(1H-1,3-benzodiazol-2-yl)methyl]-2-[(4-methoxy-1,3-benzothiazol-2-yl)(methyl)amino]acetamide may also possess similar effects due to its structural characteristics .
Antimicrobial Properties
Benzodiazole and benzothiazole derivatives have been documented to exhibit antimicrobial activity against a range of pathogens. Preliminary investigations into the compound suggest it could serve as a lead structure for developing new antimicrobial agents. The presence of methoxy and amine groups may enhance its interaction with microbial targets, potentially leading to effective treatments for bacterial and fungal infections .
Neuroprotective Effects
Emerging research highlights the neuroprotective properties of benzodiazole derivatives. They have shown promise in models of neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells. The application of this compound in neuropharmacology could pave the way for novel therapies aimed at conditions such as Alzheimer's disease and Parkinson's disease .
Case Studies and Research Findings
Comparison with Similar Compounds
Table 1: Key Structural and Property Comparisons
- Solubility : The methoxy group in the target compound and ’s analogue enhances hydrophilicity compared to chloro or methylphenyl substituents .
- Bioactivity : Benzothiazoles with electron-donating groups (e.g., methoxy) often exhibit improved binding to ATP-binding pockets in kinases, while chloro derivatives may favor DNA intercalation .
Preparation Methods
Synthesis of 4-Methoxy-1,3-benzothiazol-2-amine
This intermediate is prepared via cyclization of 4-methoxyaniline with potassium thiocyanate and bromine in acetic acid. The methoxy group enhances electron density, facilitating nucleophilic substitution. A typical protocol involves:
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Reactants : 4-Methoxyaniline (1.0 eq), KSCN (1.2 eq), Br₂ (1.1 eq) in glacial acetic acid.
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Conditions : Stirred at 60°C for 6 hours, followed by precipitation in ice-water.
Table 1: Optimization of 4-Methoxy-1,3-benzothiazol-2-amine Synthesis
| Parameter | Value Range | Optimal Value | Impact on Yield |
|---|---|---|---|
| Temperature (°C) | 50–80 | 60 | Maximizes cyclization |
| Reaction Time (hr) | 4–8 | 6 | Prevents over-oxidation |
| Solvent | Acetic acid | Acetic acid | Enhances solubility |
Preparation of N-(1H-Benzimidazol-2-ylmethyl)amine
The benzimidazole moiety is synthesized via condensation of o-phenylenediamine with glycine under acidic conditions. Key steps include:
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Reactants : o-Phenylenediamine (1.0 eq), glycine (1.1 eq), HCl (catalytic).
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Conditions : Reflux in ethanol for 12 hours, followed by neutralization with NaHCO₃.
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Yield : 70–75% after column chromatography (silica gel, ethyl acetate/hexane).
Acetamide Bridge Formation
The critical acetamide linkage is formed through nucleophilic acyl substitution between chloroacetyl chloride and the amine intermediates.
Chloroacetylation of 4-Methoxy-1,3-benzothiazol-2-amine
Coupling with N-(1H-Benzimidazol-2-ylmethyl)amine
The final step involves reacting the chloroacetylated benzothiazole with N-(1H-benzimidazol-2-ylmethyl)amine:
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Reactants : Chloroacetylated benzothiazole (1.0 eq), N-(1H-benzimidazol-2-ylmethyl)amine (1.5 eq), K₂CO₃ (2.0 eq).
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Yield : 65–70% after purification via recrystallization (ethanol/water).
Table 2: Comparative Analysis of Coupling Reaction Conditions
| Solvent | Temperature (°C) | Catalyst | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Acetonitrile | 80 | K₂CO₃ | 70 | 98 |
| DMF | 100 | Et₃N | 60 | 95 |
| THF | 65 | DBU | 55 | 90 |
Novel Methodologies from Patent Literature
A 2025 patent (CN112300059B) describes a scalable approach using sodium borohydride (NaBH₄) for reductive amination, avoiding hazardous hydrogenation. Key innovations include:
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Water Absorption : Titanium tetraisopropoxide reduces moisture, improving yield by 15%.
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Solvent System : Tetrahydrofuran (THF) enhances reagent solubility and reaction homogeneity.
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Reducing Agent : NaBH₄ in methanol at −5°C achieves 92% conversion.
Equation 1 : Reductive Amination
Purification and Characterization
Final purification employs a hybrid approach:
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Liquid-Liquid Extraction : Dichloromethane/water removes unreacted amines.
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Column Chromatography : Silica gel with ethyl acetate/hexane (1:3) isolates the product.
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Recrystallization : Ethanol/water (4:1) yields crystals with >99% purity.
Table 3: Analytical Data for Final Compound
Q & A
Q. What are the optimal synthetic routes for preparing N-[(1H-1,3-benzodiazol-2-yl)methyl]-2-[(4-methoxy-1,3-benzothiazol-2-yl)(methyl)amino]acetamide?
The synthesis typically involves multi-step reactions, starting with the preparation of benzodiazole and benzothiazole precursors. Key steps include:
- Amide bond formation : Reacting a benzodiazole-methylamine derivative with a chloroacetamide intermediate under conditions optimized for nucleophilic substitution (e.g., using triethylamine as a base in dichloromethane at 0–25°C) .
- Coupling reactions : Employing carbodiimide-based coupling agents (e.g., EDC·HCl) to link the benzothiazole-amine moiety to the acetamide backbone .
- Purification : Recrystallization from ethanol or chromatography (e.g., silica gel) to achieve >90% purity .
Critical parameters include solvent choice (polar aprotic solvents enhance reaction rates) and temperature control to minimize side reactions .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm the integration of aromatic protons (benzodiazole/benzothiazole rings) and methyl/methoxy groups. For example, methoxy protons typically resonate at δ 3.8–4.0 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]+) and fragmentation patterns consistent with the acetamide linkage .
- Infrared Spectroscopy (IR) : Peaks near 1650–1680 cm⁻¹ confirm the presence of the amide C=O group .
Purity is further validated via HPLC with UV detection (λ = 254 nm) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s biological activity?
- Systematic functional group substitution : Modify the methoxy group (benzothiazole ring) to assess its role in target binding. For example, replacing -OCH3 with -CF3 or halogens to evaluate electronic effects on enzyme inhibition .
- Scaffold hybridization : Integrate pharmacophores from related bioactive compounds (e.g., thiophene or imidazole moieties) to enhance binding affinity .
- Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with targets like kinase enzymes or G-protein-coupled receptors. Validate predictions with in vitro assays .
Q. What experimental strategies resolve contradictions in reported biological data (e.g., varying IC50 values across studies)?
- Orthogonal assay validation : Compare enzyme inhibition (e.g., fluorescence-based assays) with cell viability (MTT assays) to distinguish direct target effects from off-target cytotoxicity .
- Condition optimization : Test activity under standardized pH, temperature, and ionic strength conditions to minimize variability. For example, enzyme assays at pH 7.4 and 37°C mimic physiological conditions .
- Meta-analysis of literature : Cross-reference data with structurally analogous compounds (e.g., N-(4-chlorobenzothiazolyl)acetamide derivatives) to identify trends in substituent effects .
Q. How can molecular interaction studies elucidate the compound’s mechanism of action?
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd) to purified targets like EGFR or PARP .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to differentiate hydrophobic vs. hydrogen-bonding interactions .
- X-ray crystallography : Co-crystallize the compound with its target (e.g., a kinase) to resolve binding poses at atomic resolution. For example, methoxy groups may occupy hydrophobic pockets, while the acetamide forms hydrogen bonds .
Methodological Considerations
Q. What strategies mitigate challenges in scaling up synthesis for preclinical studies?
- Flow chemistry : Continuous-flow reactors improve yield and reproducibility for amide bond formation by maintaining precise temperature/residence time control .
- Green chemistry approaches : Replace dichloromethane with cyclopentyl methyl ether (CPME) to reduce environmental impact .
- Process analytical technology (PAT) : Use in-line FTIR or Raman spectroscopy to monitor reaction progress and intermediates .
Q. How can researchers validate target selectivity to avoid off-target effects?
- Kinase profiling panels : Screen against a panel of 50–100 kinases to identify selectivity profiles (e.g., Eurofins KinaseProfiler service) .
- CRISPR/Cas9 knockout models : Generate cell lines lacking the putative target protein to confirm on-target activity .
- Thermal shift assays : Monitor protein thermal stability shifts (± compound) to confirm direct binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
